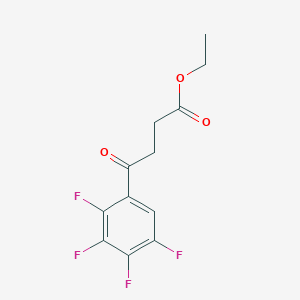

Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxo-4-(2,3,4,5-tetrafluorophenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F4O3/c1-2-19-9(18)4-3-8(17)6-5-7(13)11(15)12(16)10(6)14/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLILAJEXVOVPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C(=C1F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201244502 | |

| Record name | Ethyl 2,3,4,5-tetrafluoro-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201244502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-35-7 | |

| Record name | Ethyl 2,3,4,5-tetrafluoro-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3,4,5-tetrafluoro-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201244502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Development for Ethyl 4 2,3,4,5 Tetrafluorophenyl 4 Oxobutanoate

Established Synthetic Pathways to Fluorinated β-Keto Esters

The synthesis of fluorinated β-keto esters, such as Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate, relies on several foundational reactions in organic chemistry. These methods have been adapted to accommodate the unique electronic properties of fluorinated precursors.

Claisen Condensation Strategies for β-Keto Ester Formation

The Claisen condensation is a cornerstone reaction for forming carbon-carbon bonds to produce β-keto esters from esters containing α-hydrogens, facilitated by a strong base. organic-chemistry.orglibretexts.org The reaction's driving force is the formation of a highly stabilized enolate anion of the resulting β-keto ester. organic-chemistry.org For the synthesis of asymmetrically substituted β-keto esters, a "crossed" or "mixed" Claisen condensation is employed. This variation is most effective when one of the ester reactants lacks α-hydrogens, thereby preventing self-condensation and leading to a single primary product. organic-chemistry.orglibretexts.orglibretexts.org

In the context of this compound, a viable crossed Claisen condensation would involve the reaction between a tetrafluorophenyl ester (which lacks enolizable α-hydrogens) and an ester with α-hydrogens, such as ethyl acetate (B1210297). The reaction is typically promoted by a base like sodium ethoxide. An analogous procedure has been documented for the synthesis of Ethyl 4,4-difluoro-3-oxobutanoate, where ethyl difluoroacetate (B1230586) is reacted with ethyl acetate in the presence of sodium ethoxide, achieving a yield of 95.6%. chemicalbook.com

Reformatsky-Type Reactions for Carbonyl Compound Elaboration

The Reformatsky reaction provides a pathway to β-hydroxy esters by condensing aldehydes or ketones with α-halo esters in the presence of metallic zinc. wikipedia.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing undesired reactions with the ester group. wikipedia.org The scope of the reaction has expanded to include various metals and electrophiles like imines and nitriles. wikipedia.orgnih.gov

For the synthesis of this compound, a plausible Reformatsky-type approach could start from 2,3,4,5-tetrafluorobenzonitrile. This precursor can react with the zinc enolate of an ethyl haloacetate (e.g., ethyl bromoacetate), a method that has been successfully applied in the synthesis of related fluoroquinolone intermediates. researchgate.net Subsequent hydrolysis and decarboxylation steps would yield the target β-keto ester. Asymmetric variations of the fluorinated Reformatsky reaction have also been developed, employing chiral ligands to achieve high enantioselectivity in the synthesis of chiral α-fluoro-β-hydroxy esters. rsc.orgle.ac.uk

Direct Construction from Fluorinated Acyl Halides/Anhydrides and Malonic Acid Derivatives

A highly effective and direct method for synthesizing β-keto esters involves the acylation of malonic acid derivatives with acyl halides or anhydrides. This approach offers excellent control and generally provides good yields. A specific synthesis of this compound has been reported using this strategy. prepchem.com

In this documented procedure, ethyl hydrogen malonate (malonic acid half ethyl ester) is treated with two equivalents of n-butyllithium to form the dianion. This dianion is then reacted with 2,3,4,5-tetrafluorobenzoyl chloride at low temperatures. Following an acidic workup, the target compound, this compound, is isolated as a solid. prepchem.com Another common malonic acid derivative used in such syntheses is Meldrum's acid, which can be acylated with fatty acids to produce various β-ketoesters. rsc.org

Advanced Fluorination Techniques for Structural Introduction

While the tetrafluorophenyl moiety is a pre-existing part of the acyl precursor in the above methods, advanced techniques can be used to introduce fluorine atoms at other positions in a β-keto ester's structure, particularly at the α-carbon. These methods are crucial for synthesizing α-fluorinated analogs, which are of significant interest in medicinal and materials chemistry. nih.gov The focus here is on the asymmetric installation of fluorine to create chiral centers.

Metal-Catalyzed Electrophilic α-Fluorination Approaches

The catalytic enantioselective fluorination of β-keto esters using metal complexes represents a significant advancement in organofluorine chemistry. These methods often employ a chiral metal complex as a Lewis acid to create a chiral environment, guiding the approach of an electrophilic fluorine source (such as N-fluorobenzenesulfonimide, NFSI, or Selectfluor) to one face of the enolate.

The pioneering work in this area involved a catalyst derived from titanium and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). acs.orgnih.govresearchgate.net This Ti/TADDOL system effectively catalyzes the α-fluorination of acyclic β-keto esters, achieving high yields and enantiomeric excesses (ee) up to 90%. acs.orgresearchgate.net Other transition metals have also been successfully employed. For instance, nickel and copper complexes with chiral ligands like DBFOX-Ph have been shown to catalyze the fluorination of both cyclic and acyclic β-keto esters with extremely high levels of enantioselectivity (93–99% ee). acs.org

| Catalyst System | Substrate Type | Fluorine Source | Enantiomeric Excess (ee) | Reference |

| Ti/TADDOL | Acyclic β-keto esters | Selectfluor | Up to 90% | acs.orgresearchgate.net |

| Ni(II)-DBFOX-Ph | Cyclic β-keto esters | NFSI | 93–99% | acs.org |

| Cu(II)-DBFOX-Ph | Cyclic β-keto esters | NFSI | High | acs.org |

Organocatalytic and Phase-Transfer Catalysis in Stereoselective Fluorination

In parallel with metal-based systems, organocatalysis and phase-transfer catalysis (PTC) have emerged as powerful, metal-free alternatives for asymmetric α-fluorination. These methods offer mild reaction conditions and complementary selectivity.

Organocatalysis for this transformation often relies on the formation of a chiral enamine or enolate intermediate. Primary amines derived from Cinchona alkaloids have been identified as effective catalysts for the enantioselective α-fluorination of carbonyl compounds, including ketones and β-dicarbonyls. rsc.orgnih.gov These catalysts activate the substrate and control the stereochemical outcome of the reaction with an electrophilic fluorine source. nih.gov

Phase-Transfer Catalysis (PTC) provides another robust strategy. In this approach, a chiral quaternary ammonium (B1175870) salt, typically derived from Cinchona alkaloids, transports the enolate of the β-keto ester from an aqueous or solid basic phase into an organic phase containing the fluorinating agent. nih.govresearchgate.net The chiral cation forms a tight ion pair with the enolate, effectively shielding one face and directing the electrophilic attack of the fluorine source to the other, thereby inducing asymmetry. acs.org This method has been successfully applied to various cyclic and acyclic β-keto esters, achieving high yields and moderate to excellent enantioselectivities. acs.orgnih.govresearchgate.netrsc.org

| Catalysis Type | Catalyst | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Phase-Transfer | Cinchona alkaloid-derived quaternary ammonium salt | Cyclic β-keto esters | Up to 99% | acs.org |

| Phase-Transfer | Cinchonine-derived quaternary ammonium salt | Cyclic β-keto esters | 48–69% | acs.orgnih.govresearchgate.net |

| Organocatalysis | Cinchona alkaloid-derived primary amine | β-dicarbonyl compounds | ≥90% | researchgate.net |

| Organocatalysis | Cinchona alkaloid derivative | α-fluoroketoesters to nitroolefins | Excellent | rsc.org |

Direct Fluorination using Elemental Fluorine or N-F Reagents

Direct fluorination presents a powerful, albeit challenging, method for introducing fluorine into organic molecules. The high reactivity of elemental fluorine (F₂) necessitates carefully controlled conditions to achieve selective fluorination. 20.210.105

Elemental Fluorine (F₂): The direct use of elemental fluorine for the synthesis of polyfluorinated aromatic compounds is a well-established but highly specialized technique. 20.210.105 The extreme reactivity of fluorine often leads to non-selective reactions and potential degradation of the starting material. nih.gov To mitigate this, reactions are typically conducted at low temperatures, in inert solvents, and with fluorine gas heavily diluted with an inert gas like nitrogen. 20.210.105 The mechanism of direct fluorination of aromatic compounds can be complex, potentially involving either single-electron transfer or two-electron transfer processes. 20.210.105 For the synthesis of tetrafluorophenyl derivatives, a hydrocarbon precursor would be subjected to a stream of diluted fluorine, often in a specialized reactor designed to manage the high heat of reaction and prevent runaway processes. 20.210.105nih.gov

N-F Reagents: As a safer and more selective alternative to elemental fluorine, a variety of electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond have been developed. organicreactions.orgnih.gov These reagents offer a range of fluorinating strengths and are generally easier to handle in standard laboratory settings. organicreactions.org

N-F reagents are classified into several categories, including N-fluorosulfonimides, N-fluoropyridinium salts, and N-fluoroammonium salts. researchgate.net Reagents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are crystalline, shelf-stable solids that provide a source of "electrophilic" fluorine. researchgate.net The fluorination of an aromatic ring using an N-F reagent typically proceeds via an electrophilic aromatic substitution mechanism. The choice of reagent and reaction conditions (solvent, temperature, catalyst) is crucial for achieving the desired regioselectivity and yield. rsc.org For instance, the synthesis of a tetrafluorophenyl compound could involve the reaction of a suitably substituted benzene (B151609) derivative with a powerful N-F reagent. researchgate.net

| Fluorinating Agent | Advantages | Disadvantages | Typical Conditions |

|---|---|---|---|

| Elemental Fluorine (F₂) | Most direct route to highly fluorinated compounds. 20.210.105 | Highly reactive and hazardous, often non-selective, requires specialized equipment. 20.210.105nih.gov | Low temperature, diluted with inert gas (N₂), inert solvent. 20.210.105 |

| N-F Reagents (e.g., Selectfluor™) | Safer, more selective, easier to handle, commercially available. organicreactions.orgnih.govresearchgate.net | Can be expensive, may require specific catalysts or conditions for activation. rsc.org | Variety of solvents (e.g., acetonitrile), often at room temperature or with mild heating. researchgate.net |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly important in the synthesis of fluorinated compounds, aiming to reduce environmental impact and improve process efficiency. wjarr.comnih.gov

Atom Economy and Process Mass Intensity Assessment of Synthetic Routes

Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.orgrsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com Addition reactions, for instance, are considered highly atom-economical as all reactant atoms are incorporated into the final product. rsc.org In contrast, substitution and elimination reactions often generate byproducts, leading to lower atom economy. jocpr.com When evaluating synthetic routes to this compound, a higher atom economy indicates a more sustainable process with less waste generation. primescholars.comjocpr.com

| Metric | Definition | Ideal Value | Significance |

|---|---|---|---|

| Atom Economy | (Molecular weight of desired product / Molecular weight of all reactants) x 100%. primescholars.com | 100%. jocpr.com | Measures the efficiency of atom incorporation from reactants to product, minimizing waste at the molecular level. acs.org |

| Process Mass Intensity (PMI) | Total mass of inputs (kg) / Mass of product (kg). acs.org | Low as possible. semanticscholar.org | Provides a holistic view of process efficiency, including solvents and workup materials, guiding process optimization. acsgcipr.org |

Development of Sustainable Fluorination Methodologies

The development of more sustainable fluorination methods is a key area of research. researchgate.net This includes the use of less hazardous reagents and solvents, as well as the development of catalytic processes. rsc.orgpsu.edu For example, solid-state fluorination using potassium fluoride (B91410) and a phase-transfer catalyst can be a more environmentally friendly alternative to traditional solution-based methods, as it avoids the use of high-boiling, toxic solvents. rsc.org Additionally, the development of biocatalytic methods for fluorination is a promising area for green chemistry. While not yet widely applicable to aromatic fluorination, enzymatic approaches could offer highly selective and environmentally benign routes to fluorinated compounds in the future. researchgate.net The use of supercritical fluids or ionic liquids as alternative reaction media is also being explored to reduce the environmental impact of fluorination processes. wjarr.com

Precursor Chemistry and Building Block Synthesis

The synthesis of this compound relies on the availability of key precursors for both the aromatic and the butanoate portions of the molecule.

Preparation of Functionalized Tetrafluorophenyl Intermediates

The synthesis of functionalized tetrafluorophenyl intermediates often starts from commercially available polyfluorinated benzene derivatives. One common strategy involves the nucleophilic aromatic substitution (SNAr) of a fluorine atom in a more highly fluorinated precursor, such as pentafluorobenzene. researchgate.net The high electrophilicity of the pentafluorophenyl ring makes it susceptible to attack by nucleophiles. By carefully choosing the nucleophile and reaction conditions, specific fluorine atoms can be replaced to introduce a desired functional group. For example, reaction with a carbon nucleophile could be used to introduce a side chain that can then be further elaborated. researchgate.net Another approach involves the functionalization of tetrafluorobenzene itself through metallation followed by reaction with an electrophile. nih.gov

A documented synthesis of a similar compound, 2,3,4,5-tetrafluoro-β-oxobenzenepropanoic acid, ethyl ester, involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with the dianion of malonic acid half ethyl ester. prepchem.com This highlights a strategy where a pre-functionalized tetrafluorophenyl building block (the acid chloride) is coupled with a suitable carbon chain precursor.

Synthesis of Butanoate Chain Precursors

The butanoate portion of the target molecule is typically derived from precursors like succinic acid or its derivatives. For instance, ethyl 4-chloro-4-oxobutanoate (also known as ethyl succinyl chloride) is a common building block that can be reacted with an activated aromatic ring in a Friedel-Crafts acylation type reaction. sigmaaldrich.com This precursor can be synthesized from monomethyl succinate (B1194679) by reaction with oxalyl chloride. chemicalbook.com

Reactivity Profiles and Mechanistic Investigations of Ethyl 4 2,3,4,5 Tetrafluorophenyl 4 Oxobutanoate

Reactions at the Ester Functionality

The ester group in Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate is a primary site for nucleophilic acyl substitution reactions. These transformations involve the replacement of the ethoxy (-OCH2CH3) group by other nucleophiles.

Transesterification Reactions for Alkyl Group Exchange

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, reaction with an alcohol (R-OH) in the presence of a catalyst would lead to the formation of a new ester and ethanol (B145695).

The equilibrium of the reaction can be shifted toward the product by using a large excess of the reactant alcohol or by removing the ethanol as it is formed. Studies on fluorinated alcohols, such as 2,2,3,3,4,4,4-heptafluoro-1-butanol, have shown that transesterification can be effectively carried out under acidic conditions, often in a reactive distillation setup to drive the reaction to completion. researchgate.netmdpi.com

Table 1: Predicted Outcomes of Transesterification with Various Alcohols

| Reactant Alcohol | Catalyst | Expected Product |

| Methanol | H₂SO₄ (cat.) | Mthis compound |

| Isopropanol | NaOiPr (cat.) | Isopropyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate |

| Benzyl alcohol | H₂SO₄ (cat.) | Benzyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate |

Hydrolysis and Saponification Kinetics

Ester hydrolysis is the cleavage of an ester by water, which can be catalyzed by either acid or base. Base-catalyzed hydrolysis, known as saponification, is an irreversible reaction that yields a carboxylate salt and an alcohol. egyankosh.ac.in

Kinetic studies on the saponification of ethyl acetate (B1210297) have established it as a model second-order reaction. austinpublishinggroup.comdergipark.org.tr The rate constant for this reaction is influenced by temperature, with lower temperatures favoring higher conversion for exothermic reactions. austinpublishinggroup.comresearchgate.net

Table 2: Representative Kinetic Data for Saponification of Ethyl Acetate

| Temperature (°C) | Rate Constant (L mol⁻¹ s⁻¹) | Reference |

| 25 | 0.1120 | researchgate.net |

| 30 | 0.237 | dergipark.org.tr |

Note: The rate for this compound is predicted to be faster due to electronic effects.

Amidation and Other Carboxylic Acid Derivative Transformations

The ester functionality can be converted into other carboxylic acid derivatives, most notably amides. pressbooks.pub Direct amidation of esters can be achieved by heating with an amine, though this often requires harsh conditions. More efficient methods involve the use of Lewis acid catalysts. For instance, titanium(IV) fluoride (B91410) (TiF₄) and iron(III) chloride (FeCl₃) have been shown to effectively catalyze the direct amidation of various esters with primary and secondary amines in good yields. researchgate.netmdpi.com

Alternatively, a two-step process can be employed. First, the ester is hydrolyzed to the corresponding carboxylic acid, 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoic acid. This acid can then be activated with coupling agents (like DCC or HATU) or converted to a more reactive derivative, such as an acid chloride (using thionyl chloride), before reacting with an amine to form the desired amide. pressbooks.pubresearchgate.net

Table 3: Catalytic Systems for Direct Amidation of Esters

| Catalyst | Amine | Conditions | General Yield | Reference |

| TiF₄ (5-10 mol%) | Primary & Secondary Amines | Toluene, reflux | 60-99% | researchgate.net |

| FeCl₃ (cat.) | Primary & Secondary Amines | Solvent-free, 80 °C | 47-99% | mdpi.com |

Transformations Involving the Ketone Group

The ketone carbonyl in this compound is generally more reactive toward nucleophiles than the ester carbonyl. The adjacent electron-withdrawing tetrafluorophenyl ring further enhances its electrophilicity.

Nucleophilic Addition Reactions (e.g., Reduction, Grignard Additions)

Reduction: The ketone can be selectively reduced in the presence of the ester using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction would yield Ethyl 4-hydroxy-4-(2,3,4,5-tetrafluorophenyl)butanoate. In contrast, strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester functionalities, leading to the formation of 1-(2,3,4,5-tetrafluorophenyl)butane-1,4-diol. chegg.com

Grignard Additions: Grignard reagents (R-MgX) readily add to the ketone carbonyl to form a tertiary alcohol after acidic workup. The reaction is expected to be highly selective for the ketone over the ester under controlled conditions. The product would be an ethyl 4-hydroxy-4-alkyl-4-(2,3,4,5-tetrafluorophenyl)butanoate. It is important to note that Grignard reagents can also react with esters, typically involving a double addition to yield a tertiary alcohol, but the ketone's higher reactivity should allow for selective transformation. masterorganicchemistry.com

Table 4: Predicted Products from Nucleophilic Addition to the Ketone

| Reagent | Conditions | Expected Major Product |

| NaBH₄ | Methanol, 0 °C | Ethyl 4-hydroxy-4-(2,3,4,5-tetrafluorophenyl)butanoate |

| LiAlH₄ | 1. THF; 2. H₃O⁺ | 1-(2,3,4,5-tetrafluorophenyl)butane-1,4-diol |

| CH₃MgBr | 1. THF; 2. H₃O⁺ | Ethyl 4-hydroxy-4-methyl-4-(2,3,4,5-tetrafluorophenyl)butanoate |

| PhMgBr | 1. THF; 2. H₃O⁺ | Ethyl 4-hydroxy-4-phenyl-4-(2,3,4,5-tetrafluorophenyl)butanoate |

Carbonyl Condensation Reactions (e.g., Aldol, Knoevenagel)

The methylene (B1212753) group situated between the ketone and ester carbonyls (the α-carbon to the ester and β-carbon to the ketone) is activated and possesses acidic protons. This makes this compound an excellent substrate for base-catalyzed condensation reactions.

Aldol Condensation: In an intramolecular Aldol condensation, if the molecule possessed another carbonyl group at a suitable distance (e.g., a 1,6- or 1,7-dicarbonyl compound), it could cyclize to form five- or six-membered rings. vanderbilt.edu As a substrate in intermolecular Aldol reactions, its enolate can react with other aldehydes or ketones. thieme-connect.de

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638) or an amine/acid pair, followed by dehydration. wikipedia.orgsigmaaldrich.com this compound can react with various aldehydes (R-CHO) under Knoevenagel conditions. The reaction proceeds through the formation of a C=C double bond at the active methylene position, yielding an α,β-unsaturated product. researchgate.netnih.gov

Table 5: Predicted Products of Knoevenagel Condensation with Aldehydes

| Aldehyde | Catalyst | Expected Product | Reference for Analogy |

| Benzaldehyde | Piperidine/Acetic Acid | Ethyl 2-(phenylmethylene)-4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate | researchgate.net |

| 4-Chlorobenzaldehyde | Morpholine/Acetic Acid | Ethyl 2-(4-chlorophenylmethylene)-4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate | researchgate.net |

| 2-Furaldehyde | Piperidine/Acetic Acid | Ethyl 2-(furan-2-ylmethylene)-4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate | researchgate.net |

Reactivity of the α-Methylene Group (Enolization, Alkylation)

The chemical structure of this compound incorporates a β-keto ester functionality, which confers significant reactivity upon the α-methylene group (the CH₂ group adjacent to the ester's carbonyl group). This reactivity is primarily governed by the acidity of the α-protons, which are readily abstracted by a base to form a resonance-stabilized enolate ion. The presence of two adjacent carbonyl groups (one from the ketone and one from the ester) effectively delocalizes the negative charge of the resulting carbanion, thereby increasing the acidity of the α-protons.

The electron-withdrawing nature of the 2,3,4,5-tetrafluorophenyl group further enhances the acidity of these protons through a negative inductive effect (-I effect), making them more susceptible to abstraction than in non-fluorinated analogues. This leads to a facile enolization process, where the compound exists in equilibrium between its keto and enol tautomers.

This readily formed enolate is a potent nucleophile and can undergo various reactions, most notably alkylation. The introduction of an alkyl halide to the enolate results in the formation of a new carbon-carbon bond at the α-position. Studies on similar ethyl 4-(het)aryl-3-oxobutanoates have demonstrated that double alkylation is a feasible and valuable transformation for creating more complex molecular architectures. researchgate.net This process typically involves a sequential, two-step alkylation or a one-pot dialkylation, depending on the reaction conditions and the nature of the alkylating agent. researchgate.net

The general scheme for the enolization and subsequent mono-alkylation of this compound is presented below:

Table 1: Step-wise Process of α-Methylene Group Alkylation

| Step | Description | Reactants | Product |

| 1. Enolate Formation | The α-proton is abstracted by a suitable base (e.g., NaOEt) to form a resonance-stabilized enolate. | This compound, Base | Enolate Intermediate |

| 2. Nucleophilic Attack | The enolate acts as a nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide, R-X). | Enolate Intermediate, Alkylating Agent (R-X) | α-Alkylated Product |

Reactivity of the Tetrafluorophenyl Moiety

The tetrafluorophenyl ring of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and react with electrophiles; however, the presence of multiple strongly electron-withdrawing fluorine atoms renders the ring electron-deficient and thus activated for attack by nucleophiles. masterorganicchemistry.com The SNAr reaction is a cornerstone of modern organic synthesis for forming carbon-heteroatom and carbon-carbon bonds on aromatic systems. acsgcipr.org

The reaction proceeds via a two-step addition-elimination mechanism. nih.govsemanticscholar.org In the first, rate-determining step, the nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, a fluorine atom), breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.govyoutube.com The negative charge in this intermediate is delocalized across the ring and is further stabilized by the electron-withdrawing substituents. masterorganicchemistry.com In the second, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

In polyfluorinated systems like the tetrafluorophenyl group, substitution typically occurs at the para-position relative to the most activating group. scispace.com For this compound, the activating group is the keto-ester substituent. Therefore, nucleophilic attack is expected to preferentially displace the fluorine atom at the C-4 position of the phenyl ring. A wide variety of nucleophiles can be employed in this reaction. nih.gov

Table 2: Representative SNAr Reactions on the Tetrafluorophenyl Moiety

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Ethyl 4-(2,3,5-trifluoro-4-methoxyphenyl)-4-oxobutanoate |

| Amine | Pyrrolidine | Ethyl 4-(2,3,5-trifluoro-4-(pyrrolidin-1-yl)phenyl)-4-oxobutanoate |

| Thiolate | Sodium thiophenoxide (NaSPh) | Ethyl 4-(2,3,5-trifluoro-4-(phenylthio)phenyl)-4-oxobutanoate |

| Azide (B81097) | Sodium azide (NaN₃) | Ethyl 4-(4-azido-2,3,5-trifluorophenyl)-4-oxobutanoate |

While the carbon-fluorine bond is generally robust and less reactive in standard palladium-catalyzed cross-coupling reactions compared to C-Br or C-I bonds, derivatives of this compound can be effective substrates for such transformations. researchgate.net A common strategy involves first modifying the tetrafluorophenyl ring via an SNAr reaction to introduce a more suitable leaving group for cross-coupling, such as an iodide, bromide, or triflate.

Alternatively, under specific conditions, C-F bond activation can be achieved, but it is more common to utilize derivatives. For example, if a derivative were prepared where one fluorine atom was replaced by iodine, this derivative could readily participate in a variety of powerful C-C and C-N bond-forming reactions. These include the Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig couplings. nih.govorganic-chemistry.orgmdpi.com These reactions are fundamental in pharmaceutical and materials science for the synthesis of complex organic molecules. researchgate.net

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions on a Derivative (Assuming a derivative where the C-4 fluorine has been replaced by Iodine: Ethyl 4-(2,3,5-trifluoro-4-iodophenyl)-4-oxobutanoate)

| Reaction Name | Coupling Partner | Catalyst/Base Example | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Aryl-alkyne derivative |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Styrenyl derivative |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos / Cs₂CO₃ | Diaryl amine derivative |

Advanced Mechanistic Elucidation

The elucidation of reaction pathways involves understanding the step-by-step sequence of bond-breaking and bond-forming events. For the reactions of this compound, this involves mapping the energy landscape from reactants to products, including any intermediates and transition states. A transition state is a transient, high-energy configuration of atoms that exists for an extremely short duration at the peak of an energy barrier between reactants and intermediates or products. masterorganicchemistry.comyoutube.com

For the SNAr reaction , the pathway is generally accepted to proceed through a Meisenheimer intermediate. nih.gov The reaction coordinate diagram for this process would show two transition states.

TS1: The transition state leading to the formation of the Meisenheimer complex. This is typically the higher energy transition state, corresponding to the rate-determining step of the reaction. It involves the partial formation of the C-nucleophile bond and the localization of negative charge onto the ring.

TS2: The transition state for the departure of the fluoride leaving group and the re-aromatization of the ring. This step generally has a much lower activation energy.

For α-alkylation , the pathway involves two main steps:

Deprotonation: The abstraction of the α-proton by a base proceeds through a transition state where the C-H bond is partially broken and the O-H bond (with the base) is partially formed.

Nucleophilic Attack: The resulting enolate attacks the alkylating agent. The transition state for this step involves the partial formation of the new C-C bond and partial breaking of the C-X bond of the alkyl halide.

Computational chemistry is a powerful tool for modeling these pathways and calculating the geometries and energies of the transition states. youtube.com

Kinetic studies measure the rate at which a reaction proceeds, providing insight into the reaction mechanism and the structure of the transition state. Thermodynamic studies, on the other hand, evaluate the relative energies of the reactants and products, determining the position of equilibrium.

In the context of the SNAr reaction , kinetic studies would confirm that the rate is dependent on the concentrations of both the tetrafluorophenyl substrate and the nucleophile, consistent with a bimolecular rate-determining step. The high reactivity of fluorinated phenyl esters with amines has been demonstrated, and kinetic analysis can be used to determine reaction rate constants. nih.gov For instance, the hydrolysis of tetrafluorophenyl (TFP) esters can be described by a pseudo-first-order rate constant, and these values show that TFP esters are less susceptible to base hydrolysis than other activated esters like N-hydroxysuccinimide (NHS) esters, which can be an advantage in certain synthetic applications. nih.gov

Table 4: Comparative Kinetic Data for Activated Ester Hydrolysis

| Activated Ester | pH | Pseudo 1st Order Rate Constant (k') (s⁻¹) | Half-Reaction Time (t₁/₂) (min) |

| TFP Ester | 8 | 1.1 x 10⁻⁵ | 1050 |

| TFP Ester | 9 | 4.8 x 10⁻⁵ | 240 |

| TFP Ester | 10 | 1.9 x 10⁻⁴ | 60 |

| NHS Ester | 8 | 4.9 x 10⁻⁵ | 236 |

| NHS Ester | 9 | 4.2 x 10⁻⁴ | 28 |

| NHS Ester | 10 | 9.7 x 10⁻⁴ | 12 |

| Data modeled after kinetic studies on similar activated ester systems. nih.gov |

Thermodynamically, the SNAr reaction is generally favorable because the newly formed bond (e.g., C-O, C-N) is often stronger or comparable in strength to the C-F bond being broken, and the formation of a stable salt (e.g., NaF) drives the reaction to completion.

For the enolization of the α-methylene group, thermodynamics governs the equilibrium position between the keto and enol forms. The stability of the enol form is enhanced by intramolecular hydrogen bonding and conjugation with the π-system of the tetrafluorophenyl ring. Kinetic studies would focus on the rate of proton exchange, which is typically very fast in the presence of an acid or base catalyst. The balance between kinetic and thermodynamic control can be crucial in alkylation reactions, where different conditions (e.g., temperature, solvent, base) can favor the formation of different products. mdpi.com

Tautomerism (Keto-Enol) Studies and its Influence on Reactivity

The phenomenon of keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a compound containing a carbonyl group) and an enol form (a compound containing a hydroxyl group bonded to a carbon-carbon double bond). masterorganicchemistry.comyoutube.comlibretexts.org In the case of β-ketoesters such as this compound, this equilibrium is of significant interest as it can profoundly influence the compound's reactivity and physical properties. The position of this equilibrium is sensitive to various factors, including the structure of the molecule, the solvent, and the temperature.

Research into the structural characteristics of related polyfluorinated β-ketoesters provides valuable insights into the tautomeric behavior of this compound. Studies on diethyl (2,3,4,5-tetrafluorobenzoyl)malonate and ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoate, which share the key tetrafluorophenyl keto-moiety, have been conducted using X-ray diffraction (XRD) and NMR spectroscopy. researchgate.net

These investigations have revealed that in the solid state, ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoate exists exclusively in the enol form. researchgate.net However, when dissolved, an equilibrium is established between the keto and enol tautomers, with the keto form being predominant. researchgate.net This preference for the keto form in solution is a crucial finding, as it dictates the availability of the different reactive sites on the molecule. The electron-withdrawing nature of the tetrafluorophenyl group is expected to influence the acidity of the α-protons and the stability of the corresponding enolate, thereby affecting the position of the tautomeric equilibrium.

The enol form possesses a nucleophilic carbon-carbon double bond, while the keto form has an electrophilic carbonyl carbon. The predominance of the keto form in solution suggests that reactions involving nucleophilic attack at the carbonyl carbon are likely to be favored. However, the presence of the enol tautomer, even in smaller concentrations, provides a pathway for reactions that proceed via the enol or the corresponding enolate anion. For instance, in the presence of a base, the compound can be deprotonated to form an enolate, which is a potent nucleophile and can participate in various C-C bond-forming reactions. The equilibrium between the keto and enol forms is dynamic, and according to Le Chatelier's principle, any reaction that consumes the enol form will drive the equilibrium to produce more of it.

The specific ratio of keto to enol tautomers for this compound in various solvents has not been extensively documented in the public domain. However, based on the findings for structurally similar compounds, a general trend can be inferred. The following table illustrates the observed tautomeric forms of a closely related compound in different states, which serves as a strong indicator for the likely behavior of this compound.

| Compound State | Predominant Tautomeric Form | Spectroscopic Evidence |

| Solid State | Enol Form | X-ray Diffraction (XRD) researchgate.net |

| In Solution | Keto Form (in equilibrium with Enol) | 1H and 19F NMR Spectroscopy researchgate.net |

The influence of the tetrafluorophenyl group on the reactivity of the ester is significant. The strong inductive effect of the fluorine atoms makes the carbonyl carbon more electrophilic, enhancing its reactivity towards nucleophiles. Furthermore, the fluorinated ring can participate in various aromatic substitution reactions, although the conditions for such reactions would need to be carefully controlled to avoid side reactions at the keto-ester functionality.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this molecule, COSY would show a cross-peak between the triplet of the ethyl ester's methyl group (CH₃) and the quartet of its methylene (B1212753) group (-O-CH₂-). It would also reveal the coupling between the two methylene groups in the butanoate chain (-CO-CH₂-CH₂-CO-), which would appear as adjacent triplets.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to (¹J coupling). sdsu.eduyoutube.com It provides a direct link between the ¹H and ¹³C spectra, confirming which proton signal corresponds to which carbon signal. youtube.com For instance, the quartet signal for -O-CH₂- in the ¹H spectrum would correlate with the corresponding methylene carbon signal in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing longer-range connectivity by detecting correlations between protons and carbons that are two or three bonds apart (²J or ³J coupling). sdsu.eduyoutube.com This technique is essential for piecing together the molecular backbone. Key HMBC correlations would include:

The protons of the ethyl group's methylene (-O-CH₂-) correlating to the ester carbonyl carbon (-COO-).

The methylene protons adjacent to the ester (-CH₂-COO-) correlating to the ester carbonyl carbon.

The methylene protons adjacent to the ketone (-CO-CH₂-) correlating to the ketone carbonyl carbon and the adjacent tetrafluorophenyl ring carbons.

These 2D NMR techniques, used in concert, allow for the unambiguous assignment of all proton and carbon signals and confirm the complete bonding network of the molecule.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | COSY Correlations | HMBC Correlations |

| Ethyl Group | ||||

| -CH₃ | ~1.2 (triplet) | ~14 | Correlates with -O-CH₂- | Correlates with -O-CH₂- and -COO- |

| -O-CH₂- | ~4.1 (quartet) | ~61 | Correlates with -CH₃ | Correlates with -CH₃ and -COO- |

| Butanoate Chain | ||||

| -CO-CH₂- | ~3.3 (triplet) | ~34 | Correlates with -CH₂-COO- | Correlates with -CH₂-COO-, C=O (ketone), and C1 of the phenyl ring |

| -CH₂-COO- | ~2.8 (triplet) | ~28 | Correlates with -CO-CH₂- | Correlates with -CO-CH₂- and C=O (ester) |

| Carbonyls | ||||

| C=O (Ketone) | N/A | ~195 | N/A | Correlates with -CO-CH₂- and H6 of the phenyl ring |

| C=O (Ester) | N/A | ~172 | N/A | Correlates with -O-CH₂- and -CH₂-COO- |

| Tetrafluorophenyl Ring | ||||

| C1 | N/A | ~120 | N/A | Correlates with -CO-CH₂- and H6 |

| C2-F | N/A | ~145 (d) | N/A | |

| C3-F | N/A | ~140 (dd) | N/A | |

| C4-F | N/A | ~140 (dd) | N/A | |

| C5-F | N/A | ~145 (d) | N/A | |

| C6-H | ~7.5 (m) | ~110 | N/A | Correlates with C1, C5, and C=O (ketone) |

Given the tetrafluorophenyl moiety, ¹⁹F NMR spectroscopy is a particularly powerful and informative technique. nih.gov The ¹⁹F nucleus is 100% abundant and highly sensitive, and its chemical shifts span a very wide range, making it exceptionally sensitive to the local electronic environment. nih.govnih.gov

For this compound, the four fluorine atoms on the aromatic ring are chemically non-equivalent, leading to four distinct signals in the ¹⁹F NMR spectrum. The chemical shift of each fluorine atom is influenced by its position relative to the electron-withdrawing oxobutanoate substituent. Furthermore, these fluorine nuclei will couple with each other, resulting in complex splitting patterns (multiplets) that are invaluable for assigning each signal to a specific position on the ring. The magnitude of the fluorine-fluorine coupling constants (J-values) depends on the number of bonds separating the coupled nuclei (³J, ⁴J, ⁵J), providing definitive structural information. core.ac.uk

Interactive Table: Predicted ¹⁹F NMR Data

| Fluorine Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Coupling Constants (Hz) |

| F-2 | ~ -138 | ddd (doublet of doublets of doublets) | ³J(F2-F3) ≈ 20 Hz, ⁴J(F2-F4) ≈ 5 Hz, ⁵J(F2-F5) ≈ 15 Hz |

| F-3 | ~ -155 | ddd | ³J(F3-F2) ≈ 20 Hz, ³J(F3-F4) ≈ 20 Hz, ⁴J(F3-F5) ≈ 2 Hz |

| F-4 | ~ -158 | ddd | ³J(F4-F3) ≈ 20 Hz, ³J(F4-F5) ≈ 20 Hz, ⁴J(F4-F2) ≈ 5 Hz |

| F-5 | ~ -145 | ddd | ³J(F5-F4) ≈ 20 Hz, ⁵J(F5-F2) ≈ 15 Hz, ⁴J(F5-H6) ≈ 8 Hz |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion to provide structural information.

In MS/MS analysis, the molecular ion of this compound is isolated and fragmented through collision-induced dissociation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. Major fragmentation pathways for esters and ketones involve cleavage of the bonds adjacent to the carbonyl groups. libretexts.org

Expected key fragmentations include:

Alpha-cleavage next to the ketone, leading to the formation of a stable tetrafluorobenzoyl cation ([C₇HF₄O]⁺).

Loss of the ethoxy group (-OCH₂CH₃) from the ester, forming an acylium ion.

Loss of the entire ethoxycarbonyl group (-COOCH₂CH₃).

Cleavage of the C-C bond between the two carbonyl groups.

Analyzing these fragments allows for the confirmation of the connectivity between the tetrafluorophenyl ring, the keto group, the alkyl chain, and the ethyl ester function. docbrown.infomiamioh.edu

Interactive Table: Predicted HRMS Fragmentation Data

| m/z (Calculated) | Ion Formula | Description of Fragment |

| 282.0471 | [C₁₂H₉F₄O₃]⁺ | Molecular Ion [M]⁺ |

| 237.0199 | [C₉H₄F₄O₂]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 209.0250 | [C₈H₄F₄O]⁺ | Loss of ethoxycarbonyl radical (•COOCH₂CH₃) |

| 179.9936 | [C₇HF₄O]⁺ | Tetrafluorobenzoyl cation |

| 151.9987 | [C₆HF₄]⁺ | Loss of CO from tetrafluorobenzoyl cation |

| 88.0524 | [C₄H₈O₂]⁺ | Ion corresponding to ethyl acetate (B1210297) structure |

| 45.0340 | [C₂H₅O]⁺ | Ethoxy cation |

| 29.0391 | [C₂H₅]⁺ | Ethyl cation |

HRMS can measure masses with high accuracy (typically < 5 ppm error), which allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. The instrument also resolves the isotopic pattern of ions. The relative abundance of the M+1 peak, primarily due to the natural abundance of ¹³C, can be used to confirm the number of carbon atoms in the molecule. docbrown.info This high resolution and mass accuracy also enables the detection and identification of low-level impurities, which might include starting materials, byproducts, or degradation products, by identifying their exact masses and calculating their elemental formulas.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Information

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary. spectroscopyonline.com

FT-IR Spectroscopy: In FT-IR, absorption of infrared radiation corresponds to molecular vibrations that cause a change in the dipole moment. Strong absorptions are expected for the polar C=O bonds of both the ketone and the ester functional groups. The C-F bonds of the tetrafluorophenyl ring will also show strong, characteristic absorptions in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum, whereas they may be weaker in the FT-IR spectrum.

Together, these techniques confirm the presence of all key functional groups and can provide information about the molecular conformation and intermolecular interactions in the solid state. researchgate.net

Interactive Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| C-H Stretch (aliphatic) | 2980 - 2850 (medium) | 2980 - 2850 (strong) | Corresponds to the ethyl and butanoate chain C-H bonds. |

| C=O Stretch (ketone) | ~1700 (strong) | ~1700 (medium) | Conjugation with the aromatic ring may slightly lower the frequency. |

| C=O Stretch (ester) | ~1735 (strong) | ~1735 (medium) | Typically at a higher frequency than the ketone carbonyl. |

| C=C Stretch (aromatic) | 1600 - 1450 (medium) | 1600 - 1450 (strong) | Raman is particularly sensitive to these vibrations. |

| C-O Stretch (ester) | 1300 - 1100 (strong) | 1300 - 1100 (weak) | Two distinct C-O stretches are expected for the ester group. |

| C-F Stretch (aromatic) | 1250 - 1000 (very strong) | 1250 - 1000 (weak) | Multiple strong bands are characteristic of fluoroaromatic compounds. |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgazolifesciences.com This powerful technique provides unambiguous data on molecular structure, which is crucial for understanding the properties and reactivity of a compound like this compound. nih.gov The application of X-ray crystallography would begin with the growth of a high-quality single crystal of the compound, a process that can be achieved through slow evaporation from a suitable solvent. nih.gov

Once a suitable crystal is obtained, it is mounted in a diffractometer and irradiated with a monochromatic beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots with varying intensities. wikipedia.orgfiveable.me By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed. youtube.com This map is then interpreted to determine the exact position of each atom in the molecule, revealing critical structural parameters.

While specific crystallographic data for this compound is not publicly available, analysis of structurally similar compounds, such as ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoate, demonstrates the utility of this technique in elucidating the solid-state structure of fluorinated phenyl derivatives. researchgate.net For the title compound, a hypothetical table of key crystallographic parameters that would be obtained is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.512 |

This table is for illustrative purposes only and does not represent experimentally determined data.

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS for purity)

Hyphenated techniques refer to the powerful combination of two or more analytical methods to achieve a more comprehensive analysis of a sample than either technique could provide alone. chromatographytoday.comsaspublishers.com This approach typically couples a separation technique with a detection technique. researchgate.net For the analysis of volatile and semi-volatile organic compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable hyphenated method, particularly for assessing purity and identifying trace impurities. measurlabs.comwikipedia.org

In a GC-MS analysis, the sample is first injected into the gas chromatograph, where it is vaporized. oshadhi.co.uk The gaseous components are then carried by an inert gas through a long, thin column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and a stationary phase coated on the inside of the column. wikipedia.org Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in their separation. Each separated component is characterized by its retention time (RT), the time it takes to pass through the column.

As each component elutes from the GC column, it enters the mass spectrometer. longdom.org The molecules are ionized, typically by electron impact, which breaks them into a collection of charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z) and records the relative abundance of each fragment. wikipedia.org The resulting mass spectrum is a unique fingerprint for a specific compound, allowing for its positive identification by comparison to spectral libraries.

For assessing the purity of a this compound sample, the GC chromatogram would ideally show one major peak corresponding to the target compound. The area under this peak is proportional to its concentration, and the purity can be calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. oshadhi.co.uk Any additional peaks would indicate the presence of impurities, such as starting materials, by-products, or degradation products. The mass spectrum of each impurity peak can then be used to identify its chemical structure. orslabs.com

Hypothetical GC-MS Purity Analysis Data

| Peak No. | Retention Time (min) | Area (%) | Identification (based on MS) |

|---|---|---|---|

| 1 | 12.54 | 99.85 | This compound |

| 2 | 9.87 | 0.10 | Potential Starting Material (e.g., 1,2,3,4-tetrafluorobenzene) |

This table is for illustrative purposes only and does not represent experimentally determined data.

This combination of separation and definitive identification makes GC-MS a gold standard for purity determination in the synthesis and quality control of organic compounds. wikipedia.orgqa-group.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate, DFT calculations would provide significant insights into its behavior.

DFT calculations can elucidate the electronic structure of the title compound, including the distribution of electron density and the energies of its molecular orbitals. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the tetrafluorophenyl group is expected to lower the energies of both the HOMO and LUMO, influencing its reactivity profile.

Table 1: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Significance for this compound |

|---|---|

| HOMO Energy | Influenced by the electron-donating character of the ethyl ester group and the electron-withdrawing tetrafluorophenyl ring. |

| LUMO Energy | Primarily localized on the tetrafluorophenyl ring and the carbonyl groups due to their electrophilic nature. |

Reactivity descriptors such as electronegativity, chemical hardness, and softness can also be derived from the FMO energies to predict how the molecule will interact with other chemical species.

Quantum chemical calculations are highly effective in predicting spectroscopic properties. nih.govunair.ac.id

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, are invaluable for structural elucidation. nih.gov The calculated shifts for the protons and carbons in the ethyl group, the butanoate chain, and the tetrafluorophenyl ring can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: DFT can be used to compute the vibrational frequencies of the molecule. unair.ac.id This theoretical infrared spectrum would show characteristic peaks for the C=O stretching of the ketone and ester groups, C-F stretching vibrations of the aromatic ring, and various C-H and C-C bond vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. materialsciencejournal.org The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, likely π → π* and n → π* transitions associated with the aromatic ring and carbonyl groups.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netchemmethod.com The MESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MESP surface would likely show:

Negative Potential: Concentrated around the oxygen atoms of the carbonyl groups, indicating these are the primary sites for electrophilic attack.

Positive Potential: Located around the hydrogen atoms and potentially on the carbon atoms of the tetrafluorophenyl ring due to the strong electron-withdrawing effect of the fluorine atoms, suggesting susceptibility to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on a single, optimized geometry in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of the molecule over time in a more realistic environment, such as in a solvent. MD simulations would be useful for exploring the conformational landscape of the flexible butanoate chain and the ethyl ester group. This analysis helps in understanding the preferred shapes of the molecule in solution and how it might interact with other molecules, such as solvent molecules or reactants.

Reaction Pathway Modeling and Transition State Characterization

Theoretical methods can be used to model potential reaction pathways involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the activation energies and reaction mechanisms. This is particularly useful for understanding its synthesis or its reactions with nucleophiles or electrophiles.

Quantitative Structure-Reactivity/Property Relationships (QSPR/QSPR) Studies (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) studies aim to correlate the structural features of molecules with their physical properties and chemical reactivity. researchgate.net For this compound, various molecular descriptors (e.g., topological, electronic, and quantum chemical) could be calculated and used to build models that predict properties like boiling point, solubility, or specific reaction rates. These studies are valuable for comparing its properties to those of similar compounds and for designing new molecules with desired characteristics.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The reactivity of Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate is centered around its β-keto-ester moiety and the electron-deficient tetrafluorophenyl ring. These features allow it to participate in a wide array of chemical transformations, establishing it as a fundamental precursor for sophisticated molecular architectures.

Precursor for Complex Fluorinated Organic Scaffolds

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of fluoroquinolone antibiotics. researchgate.net Fluoroquinolones are a class of broad-spectrum antibiotics with significant therapeutic importance. The synthesis of the quinolone core often involves the construction of a bicyclic heteroaromatic system, a process where the subject compound plays a critical role.

The synthesis of the compound itself is a notable process, typically achieved through the acylation of a malonic acid derivative with 2,3,4,5-tetrafluorobenzoyl chloride. researchgate.netprepchem.com This is followed by hydrolysis and decarboxylation to yield the target β-keto-ester. researchgate.net One specific method involves treating the lithium salt of malonic acid half ethyl ester with 2,3,4,5-tetrafluorobenzoyl chloride in tetrahydrofuran (B95107) at low temperatures. prepchem.com This reaction efficiently furnishes this compound, which can then be carried forward in multi-step syntheses of antibacterial agents like ciprofloxacin, ofloxacin, and levofloxacin. researchgate.net The tetrafluorophenyl group is crucial, as the fluorine atoms can influence the drug's pharmacokinetic and pharmacodynamic properties and provide sites for further chemical modification. researchgate.net

| Reactants | Reagents & Solvents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Malonic acid half ethyl ester; 2,3,4,5-Tetrafluorobenzoyl chloride | n-Butyllithium; Tetrahydrofuran (THF); Dichloromethane (B109758); Hydrochloric acid | Initial reaction at -78°C, followed by stirring and workup | 2,3,4,5-tetrafluoro-β-oxobenzenepropanoic acid, ethyl ester | Not explicitly stated, but described as a viable synthetic route | prepchem.com |

Intermediate in the Synthesis of Heterocyclic Compounds

While its role in fluoroquinolone synthesis is paramount, the chemical structure of this compound makes it an ideal candidate for constructing a variety of other heterocyclic systems. Analogous non-fluorinated and differently fluorinated β-keto-esters are widely used in multicomponent reactions to build complex heterocycles. researchgate.netmdpi.comx-mol.net For example, compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate readily react with various substrates to form pyrans, piperidines, dihydrofurans, and pyrimidines. researchgate.netx-mol.net

These reactions typically exploit the reactivity of the methylene (B1212753) group adjacent to the two carbonyls and the electrophilicity of the ketone carbon. By analogy, this compound is expected to undergo similar transformations, such as Knoevenagel condensations and Michael additions, followed by intramolecular cyclization to yield a diverse range of fluorinated heterocycles. researchgate.net These resulting scaffolds are of high interest in medicinal chemistry due to the known ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Development of Novel Reagents and Catalysts from Derivatives

The development of new reagents and catalysts from derivatives of this compound is an area of potential, though less explored, application. The compound's functional groups can be chemically modified to introduce moieties suitable for catalysis or to act as ligands for metal catalysts. For instance, the β-keto-ester functionality can be used to synthesize complex ligands that can coordinate with various metals. The tetrafluorophenyl ring itself can engage in specific interactions, such as anion-π or cation-π interactions, which could be exploited in the design of organocatalysts or supramolecular assemblies. While direct examples originating from this specific compound are not widely reported, the principle is well-established in the broader field of fluorine chemistry.

Potential in Polymer Chemistry and Materials Science

The incorporation of highly fluorinated moieties into polymers is a well-established strategy for tuning material properties. The tetrafluorophenyl group in this compound makes it an attractive, albeit specialized, candidate for use in materials science.

Incorporation as a Monomer or Co-monomer in Fluoropolymer Synthesis

Direct polymerization of this compound via common addition polymerization methods is unlikely due to the nature of its functional groups. However, it could potentially be modified to create a polymerizable monomer. For example, chemical reduction of the ketone to a hydroxyl group, followed by esterification with acryloyl chloride, would yield a fluorinated acrylate (B77674) monomer suitable for radical polymerization.

Alternatively, this compound could serve as a building block in condensation polymers like polyesters or polyamides after appropriate functional group transformations. The resulting fluoropolymers would be expected to exhibit properties characteristic of materials containing fluorinated aromatic rings. researchgate.net

Modification of Polymer Properties (e.g., surface energy, thermal stability)

Incorporating the 2,3,4,5-tetrafluorophenyl moiety into a polymer backbone or as a pendant group is known to significantly alter the material's properties. Fluoropolymers are renowned for their high thermal stability, chemical inertness, and low surface energy. researchgate.netmdpi.com

The presence of multiple C-F bonds, which are stronger than C-H bonds, enhances the thermal and oxidative stability of the polymer. researchgate.netresearchgate.net Furthermore, the low polarizability of the C-F bond leads to weak intermolecular forces, which translates to low surface energy, resulting in materials that are hydrophobic, oleophobic, and have low coefficients of friction. mdpi.com By incorporating a building block like this compound into a polymer, materials scientists can engineer surfaces with tailored wettability and anti-fouling characteristics, or create high-performance plastics with enhanced resistance to heat and chemical attack. mdpi.comresearchgate.net

| Property | Expected Change | Underlying Reason |

|---|---|---|

| Thermal Stability | Increase | High bond energy of the C-F bond compared to C-H bond. researchgate.netresearchgate.net |

| Chemical Resistance | Increase | Inertness of the C-F bond and shielding of the polymer backbone. researchgate.net |

| Surface Energy | Decrease | Low polarizability of the C-F bond leads to weak intermolecular forces. mdpi.com |

| Hydrophobicity/Oleophobicity | Increase | Result of lowered surface energy. mdpi.com |

| Refractive Index | Decrease | Low polarizability of fluorine atoms. researchgate.net |

Supramolecular Chemistry Applications

The unique electronic properties of the tetrafluorophenyl group in this compound make it a candidate for applications in supramolecular chemistry. The high degree of fluorination significantly influences the electron distribution of the aromatic ring, leading to specific, non-covalent interactions that can be exploited in the design of self-assembling systems and functional materials.

The electron-withdrawing nature of the fluorine atoms creates a polarized carbon-fluorine bond, which can result in intermolecular interactions with electron-rich species. Furthermore, the potential for halogen bonding, where the fluorine atoms act as halogen bond acceptors, is a key aspect of the supramolecular chemistry of highly fluorinated compounds.

Research into the supramolecular structural chemistry of compounds containing fluorinated aromatic rings, such as those with pentafluorosulfanyl groups, has revealed a variety of structural motifs. nih.govresearchgate.net These motifs are often governed by F···H and F···F contacts. nih.govresearchgate.net While fluorine generally prefers F···H interactions, F···F contacts have been identified as important in many crystal structures, with distances shorter than the sum of the van der Waals radii. nih.govresearchgate.net These interactions can lead to the formation of supramolecular structures like dimers and infinite chains. nih.govresearchgate.net

The tetrafluorophenyl moiety in this compound can also be utilized in the formation of self-assembled monolayers (SAMs). Tetrafluorophenyl (TFP) esters are known to be effective for immobilizing amine-modified molecules, such as oligonucleotides, onto surfaces. wikipedia.orgnih.gov TFP esters are less susceptible to hydrolysis under basic conditions compared to other activated esters like N-hydroxysuccinimide (NHS) esters, making them more stable for conjugation reactions. wikipedia.orgnih.gov This stability allows for more efficient surface functionalization and the creation of high-density arrays. nih.gov

Below is an illustrative table of potential non-covalent interactions involving the tetrafluorophenyl moiety, based on general principles of supramolecular chemistry of fluorinated compounds.

Table 1: Potential Supramolecular Interactions of the Tetrafluorophenyl Moiety| Interaction Type | Description | Potential Significance |

|---|---|---|

| Halogen Bonding | The fluorine atoms can act as halogen bond acceptors, interacting with halogen bond donors. | Directional and tunable interactions for crystal engineering and molecular recognition. |

| F···H Hydrogen Bonding | Interactions between the fluorine atoms and hydrogen atoms on other molecules. | Can contribute to the stability of supramolecular assemblies. |

| F···F Interactions | Weak electrostatic interactions between fluorine atoms of adjacent molecules. | Can influence molecular packing in the solid state. nih.govresearchgate.net |

| π-π Stacking | The electron-poor tetrafluorophenyl ring can interact with electron-rich aromatic systems. | Important for the assembly of charge-transfer complexes and functional materials. |

The study of related fluorinated compounds provides insights into the potential reactivity and applications of this compound. For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate is a versatile building block in the synthesis of various heterocyclic compounds. researchgate.netx-mol.net It readily reacts with arylidenemalononitriles to form dihydropyran and piperidine (B6355638) derivatives. researchgate.netx-mol.net It is also used in one-pot multicomponent reactions to synthesize complex molecules like trifluoromethylated cyclopenta[b]pyran (B14749333) and benzo[g]chromene derivatives. researchgate.net The presence of the trifluoromethyl group in these reactions is crucial for the synthesis of fluorinated heterocyclic compounds of pharmaceutical interest. researchgate.net

While specific research on this compound is not extensively documented in the provided results, the known chemistry of similar fluorinated ketoesters suggests its potential as a valuable intermediate in organic synthesis. The tetrafluorophenyl group can influence the reactivity of the carbonyl groups and the enolate chemistry of the butanoate chain, offering pathways to novel fluorinated molecules.

The synthesis of related compounds often involves the reaction of a fluorinated starting material with a dicarbonyl compound or its equivalent. For example, the synthesis of diethyl (2,3,4,5-tetrafluorobenzoyl)malonate, a key intermediate for fluoroquinolone antibiotics, involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with a magnesium derivative of malonic ester. researchgate.net This highlights a potential synthetic route towards this compound and its derivatives.

The following table lists the chemical compounds mentioned in this article.

Environmental and Green Chemistry Considerations in Research Excluding Toxicity

Study of Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis) in Environmental Models

The environmental persistence of fluorinated compounds is a significant concern due to the high strength of the carbon-fluorine (C-F) bond. dtic.mil Abiotic degradation pathways, such as photolysis and hydrolysis, are crucial mechanisms that can lead to the transformation of these compounds in the environment.

Photolysis: The tetrafluorophenyl group in Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate suggests a potential for photolytic degradation. Aromatic compounds can absorb ultraviolet (UV) radiation, leading to the excitation of electrons and, in some cases, bond cleavage. While direct photolysis of the C-F bond is generally considered to be a slow process under environmental conditions, the presence of the keto and ester functional groups may influence the molecule's photochemical behavior. Indirect photolysis, mediated by naturally occurring photosensitizers in surface waters, could also play a role in its transformation.

Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, which would yield ethanol (B145695) and 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoic acid. The rate of this reaction would be dependent on environmental factors such as pH and temperature. While the C-F bonds are highly resistant to hydrolysis, studies on similar compounds like benzoyl fluoride (B91410) have shown that hydrolysis can occur, leading to the formation of the corresponding benzoic acid. dtic.mildtic.mil This suggests that the primary abiotic degradation pathway for the ester portion of the molecule is likely hydrolysis.

It is important to note that polyfluorinated substances can sometimes transform into more persistent perfluoroalkyl acids (PFAAs). itrcweb.org Therefore, a comprehensive study of the abiotic degradation of this compound would need to identify not only the primary degradation products but also any persistent terminal transformation products.

Lifecycle Assessment Perspectives for Production and Use

A lifecycle assessment (LCA) provides a framework for evaluating the potential environmental impacts of a product or process from cradle to grave. For this compound, a comprehensive LCA would consider the environmental burdens associated with its synthesis, use as an intermediate, and end-of-life.

Synthesis Stage: The synthesis of this compound likely involves multiple steps, each with its own inputs of raw materials, energy, and solvents, and outputs of products, by-products, and waste. A known synthetic route to the core structure involves the reaction of malonic acid half ethyl ester with n-butyllithium, followed by reaction with 2,3,4,5-tetrafluorobenzoyl chloride in solvents like tetrahydrofuran (B95107) and dichloromethane (B109758). prepchem.com

An LCA of this stage would quantify the environmental impacts associated with:

Raw Material Acquisition: The production of starting materials, such as the fluorinated benzoyl chloride, can be energy-intensive and may involve the use of hazardous reagents.

Solvent Use: The use of solvents like tetrahydrofuran and dichloromethane contributes to the process's environmental footprint, considering their production and end-of-life management.

Use Stage: As a chemical intermediate, the "use" phase is primarily within a controlled industrial setting. The main considerations here would be the efficiency of its conversion into the final product and any losses to the environment during handling and processing.

End-of-Life Stage: The fate of any unreacted intermediate or by-products is a critical aspect of the LCA. Ideally, any waste streams would be treated to minimize their environmental impact.

The following interactive table outlines key considerations for a lifecycle assessment of this compound, focusing on the production stage.

| Lifecycle Stage | Key Inputs | Potential Environmental Hotspots | Green Chemistry Improvement Strategies |

|---|---|---|---|

| Raw Material Acquisition | Malonic acid half ethyl ester, n-Butyllithium, 2,3,4,5-Tetrafluorobenzoyl chloride | Energy intensity of fluorination processes, synthesis of organometallic reagents. | Use of bio-based feedstocks where possible, development of more efficient fluorination technologies. |

| Synthesis Process | Tetrahydrofuran, Dichloromethane, Energy (for heating and cooling) | Use of volatile organic solvents, energy consumption for temperature control. | Solvent substitution with greener alternatives, process intensification to reduce energy use. |